[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467098
InChI: InChI=1S/C18H25ClN2O3/c1-14(2)21(12-16-9-6-10-20(16)17(22)11-19)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3
SMILES: CC(C)N(CC1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H25ClN2O3
Molecular Weight: 352.9 g/mol

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13467098

Molecular Formula: C18H25ClN2O3

Molecular Weight: 352.9 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C18H25ClN2O3
Molecular Weight 352.9 g/mol
IUPAC Name benzyl N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C18H25ClN2O3/c1-14(2)21(12-16-9-6-10-20(16)17(22)11-19)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3
Standard InChI Key LSKVKDCEKUBYPD-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(CC1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2

Introduction

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester is a carbamate compound, which is a class of organic compounds known for their diverse applications, particularly in agriculture as pesticides and in medicine as drug candidates. This specific compound is characterized by its complex molecular structure, which includes a pyrrolidine ring, a chloroacetyl group, and a carbamic acid moiety protected by a benzyl ester.

Synthesis

The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester typically involves several key steps:

  • Formation of the Pyrrolidine Intermediate: This involves the synthesis of a pyrrolidine derivative with a chloroacetyl group.

  • Introduction of the Carbamic Acid Moiety: The pyrrolidine intermediate is then reacted with isopropylamine to form the carbamic acid derivative.

  • Esterification with Benzyl Alcohol: The carbamic acid is then esterified with benzyl alcohol to form the final benzyl ester.

Each step requires optimization of reaction conditions, including solvent choice, temperature, and duration, to maximize yield and purity.

Potential Applications

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